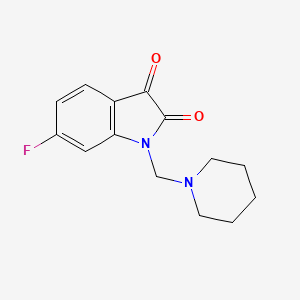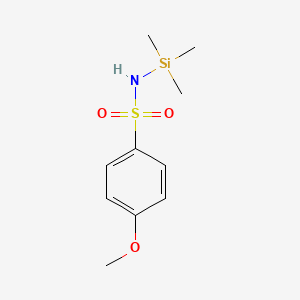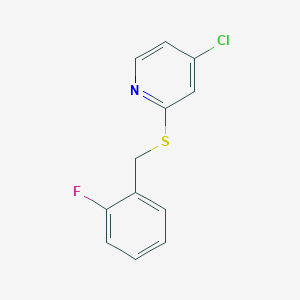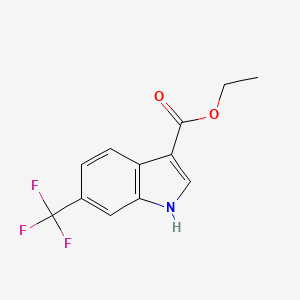
9-(3-Phenylpropyl)-3,9-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Phenylpropyl)-3H-purin-6(9H)-one is a chemical compound with a complex structure that includes a purine ring system substituted with a 3-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Phenylpropyl)-3H-purin-6(9H)-one typically involves the reaction of a purine derivative with a 3-phenylpropyl halide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Phenylpropyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the purine ring can be substituted with different functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
9-(3-Phenylpropyl)-3H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 9-(3-Phenylpropyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropanol: A related compound with a similar phenylpropyl group but different functional groups.
3-Phenylpropanal: Another similar compound with an aldehyde functional group instead of a purine ring.
9-(3-Phenylpropyl)-9H-purine-6-thiol: A compound with a thiol group instead of a ketone
Uniqueness
9-(3-Phenylpropyl)-3H-purin-6(9H)-one is unique due to its purine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
34396-76-4 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
9-(3-phenylpropyl)-1H-purin-6-one |
InChI |
InChI=1S/C14H14N4O/c19-14-12-13(15-9-16-14)18(10-17-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16,19) |
Clé InChI |
HDTOXDZBEOYBGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C=NC3=C2N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)

